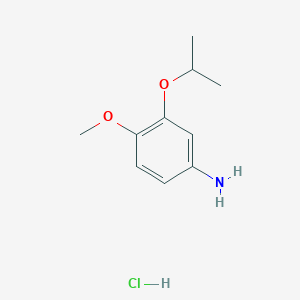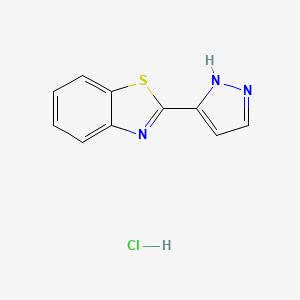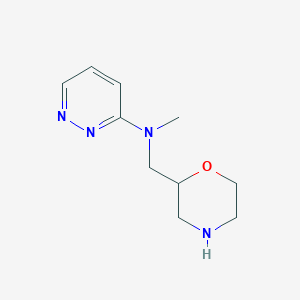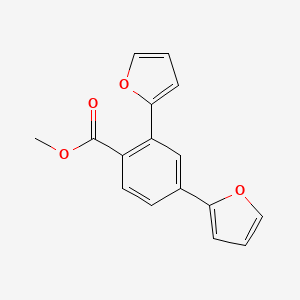
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride
Vue d'ensemble
Description
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, also known as MPPI, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of aniline and has been found to have several biochemical and physiological effects that make it a valuable tool in various laboratory experiments.
Applications De Recherche Scientifique
Optimization in Medicinal Chemistry
Boschelli et al. (2001) demonstrated the use of trisubstituted anilines in the optimization of Src kinase inhibitors, highlighting the significance of the propoxy group over other alkoxy groups for enhanced inhibition of Src-mediated cell proliferation and tumor growth in xenograft models. This study emphasizes the role of substituted anilines in developing potent kinase inhibitors for cancer therapy (Boschelli et al., 2001).
Synthesis and Characterization in Organic Chemistry
Ramasamy, Balasubramaniam, and Mohan (2010) described an efficient method for synthesizing various substituted 4-methoxy-1H-quinolin-2-ones from substituted anilines, showcasing the versatility of anilines in synthesizing heterocyclic compounds for potential applications in organic electronics and pharmaceuticals (Ramasamy et al., 2010).
Antimicrobial Activity Studies
Habib, Hassan, and El‐Mekabaty (2013) explored the synthesis and antimicrobial activity of novel quinazolinone derivatives from primary aromatic amines, including aniline derivatives, underlining the significance of aniline functionalization in developing new antimicrobial agents (Habib et al., 2013).
Molecular Docking and QSAR Studies
Caballero et al. (2011) conducted docking and QSAR studies on aniline derivatives as c-Met kinase inhibitors, providing insights into the molecular features contributing to high inhibitory activity and highlighting the role of aniline derivatives in drug design and discovery (Caballero et al., 2011).
Material Science and Polymer Chemistry
Moujahid et al. (2005) investigated the in situ polymerization of aniline sulfonic acid derivatives, including the incorporation of aniline derivatives into layered double hydroxide materials for potential applications in electronics and catalysis (Moujahid et al., 2005).
Propriétés
IUPAC Name |
4-methoxy-3-propan-2-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(2)13-10-6-8(11)4-5-9(10)12-3;/h4-7H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBOADWMQMLSCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1470962.png)
![7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1470964.png)


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine](/img/structure/B1470969.png)
![7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1470971.png)
![4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B1470972.png)
![[(1S,2R)-2-Methylcyclopropyl]boronic acid](/img/structure/B1470975.png)
